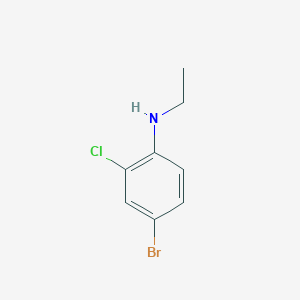

4-bromo-2-chloro-N-ethylaniline

Description

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

4-bromo-2-chloro-N-ethylaniline |

InChI |

InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

UFFDSFCTSFHTBE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis and Precursor Selection for 4-Bromo-2-chloro-N-ethylaniline

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds.

The most logical retrosynthetic steps are:

C-N Bond Disconnection: The bond between the nitrogen and the ethyl group can be disconnected. This points to an N-alkylation reaction as the final step in the synthesis, with 4-bromo-2-chloroaniline (B1269894) as the immediate precursor.

C-Halogen Bond Disconnections: The bromine and chlorine atoms on the aromatic ring can be disconnected. This suggests electrophilic aromatic substitution reactions. The order of these halogenations is critical for achieving the correct 2,4-disubstitution pattern.

Functional Group Interconversion: The amino group itself can be traced back to a nitro group, which is a common strategy in aniline (B41778) synthesis. However, a more direct route starts from aniline itself.

Based on this analysis, a common and practical forward synthesis starts with aniline. The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. testbook.combyjus.com Direct halogenation of aniline often leads to polysubstitution, such as the formation of 2,4,6-tribromoaniline (B120722) when treated with bromine water. youtube.com To control the reaction and achieve the desired monosubstitution at specific positions, the reactivity of the amino group must be moderated. This is typically achieved by converting the amine into an amide, specifically acetanilide (B955), through acetylation. ncert.nic.in

Therefore, the key precursors for a multi-step synthesis are:

Aniline

Acetic Anhydride (B1165640) (for protection)

A brominating agent (e.g., Bromine)

A chlorinating agent (e.g., N-chlorosuccinimide or Chlorine)

An ethylating agent (e.g., Ethyl bromide)

Multi-Step Synthesis Protocols

A frequently employed route for synthesizing this compound involves a sequence of protection, halogenation, deprotection, and alkylation. researchgate.netcram.com A representative pathway begins with the protection of aniline as acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation. chemistrysteps.com

The sequence is as follows:

Acetylation: Aniline is reacted with acetic anhydride to form acetanilide.

Bromination: The acetanilide undergoes electrophilic aromatic bromination. The bulky acetamido group directs the incoming electrophile primarily to the para position, yielding 4-bromoacetanilide.

Chlorination: The 4-bromoacetanilide is then chlorinated. With the para position blocked by bromine, the ortho-directing acetamido group directs the chlorine atom to the ortho position, resulting in 4-bromo-2-chloroacetanilide. researchgate.net

Hydrolysis: The acetamido group is removed by acid or base-catalyzed hydrolysis to yield 4-bromo-2-chloroaniline. researchgate.netchegg.com

N-Ethylation: Finally, the primary amine is alkylated using an ethylating agent to produce the target molecule, this compound.

Strategic Halogenation Techniques for Aniline Derivatives

The regioselective introduction of halogens onto an aniline ring is the most critical aspect of this synthesis.

The core of the halogenation strategy lies in the principles of electrophilic aromatic substitution. The amino group (-NH₂) of aniline is a powerful electron-donating group, which activates the benzene (B151609) ring towards electrophiles and directs substitution to the ortho and para positions. testbook.combyjus.com This high reactivity can be a drawback, often leading to multiple halogenations. youtube.com

To circumvent this, the amino group is temporarily converted to a less activating acetamido group (-NHCOCH₃). ncert.nic.in The mechanism for the bromination of acetanilide involves the generation of a bromonium ion (Br⁺) electrophile, which is attacked by the electron-rich aromatic ring. The resonance stabilization of the resulting carbocation intermediate (the sigma complex) favors the formation of the para-substituted product. chemistrysteps.com After the para position is brominated, the subsequent chlorination is directed to one of the ortho positions.

An alternative, more advanced strategy for achieving regioselective halogenation involves the use of N,N-dialkylaniline N-oxides. This method provides a practical way to synthesize electron-rich aryl halides with high selectivity. nih.gov By temporarily increasing the oxidation level of the nitrogen atom to an N-oxide, the reactivity and directing effects can be altered. Treatment of N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride at low temperatures allows for selective para-bromination or ortho-chlorination, respectively. nih.gov While this specific method applies to N,N-dialkylated anilines, the principle of modifying the nitrogen substituent to control regiochemistry is a key strategic approach in aniline chemistry. Other methods, such as using copper(II) halides in ionic liquids, have also been developed to achieve high yields of para-halogenated anilines under mild conditions. beilstein-journals.orgnih.gov

N-Alkylation and Amide Hydrolysis in Aniline Synthesis

The final stages of the synthesis involve introducing the N-ethyl group and, in the protection strategy, hydrolyzing the amide intermediate.

N-alkylation of anilines to form secondary amines can be challenging due to competing over-alkylation, which can produce tertiary amines and quaternary ammonium (B1175870) salts. However, various methods exist to achieve selective mono-alkylation. These include reacting the primary amine with an alkyl halide, often in the presence of a base. researchgate.net More advanced catalytic systems using transition metals like manganese, iridium, or palladium have been developed to facilitate the N-alkylation of anilines with alcohols, which are considered greener alkylating agents. nih.govnih.govresearchgate.net

Amide hydrolysis is a crucial deprotection step in the most common synthetic route. The 4-bromo-2-chloroacetanilide intermediate is converted back to the primary amine by heating with an aqueous acid (like HCl) or base (like NaOH). researchgate.netlibretexts.orgmasterorganicchemistry.com In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org Both methods effectively cleave the amide bond to yield the desired 4-bromo-2-chloroaniline. libretexts.orgmasterorganicchemistry.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

For halogenation , key parameters include temperature, solvent, and the specific halogenating agent. For instance, using N-bromosuccinimide (NBS) in a solvent like DMF can provide high para-selectivity for the bromination of activated aromatic rings. wikipedia.org In the multi-step synthesis of 4-bromo-2-chloroaniline, controlling the temperature during the addition of chlorinating agents is critical to prevent side reactions. researchgate.net Recent advances include potential-controlled electrochemical halogenation, where adjusting the electrode potential can selectively produce mono- or di-halogenated anilines. acs.org

For N-alkylation , optimization involves the choice of catalyst, base, solvent, and temperature. For example, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. Optimal results were achieved using t-BuOK as a base in toluene (B28343) at 80 °C, which provided high selectivity for the mono-alkylated product with no observable N,N-dialkylation. nih.gov The molar ratio of the aniline to the alkylating agent is another critical parameter that can be adjusted to control the degree of alkylation. google.com

The table below summarizes the optimization of N-alkylation of aniline with benzyl (B1604629) alcohol using different catalysts, illustrating how catalyst choice significantly impacts product yield.

| Entry | Catalyst | Base | Yield (%) |

| 1 | 2a | tBuOK | 55 |

| 2 | 2b | tBuOK | 80 |

| 3 | 2c | tBuOK | 72 |

| 4 | 3a | tBuOK | 40 |

| Table based on research findings for N-alkylation of aniline with benzyl alcohol, demonstrating the effect of different catalysts (2a, 2b, 2c, 3a) on the reaction yield under specific conditions (1.0 mmol aniline, 1.5 mmol benzyl alcohol, 1.5 mmol tBuOK, 1.0% mol catalyst, 120 °C, 20 h). nih.gov |

For amide hydrolysis , the key parameters are the concentration of the acid or base and the reaction temperature and time. Refluxing the amide with concentrated HCl or NaOH is a common procedure to ensure the complete removal of the protecting group. researchgate.netgoogle.com

Solvent Effects and Temperature Control

The choice of solvent and precise temperature regulation are crucial throughout the synthesis to control reaction rates, manage selectivity, and minimize the formation of unwanted by-products.

In the synthesis of the precursor, 4-bromo-2-chloroaniline, various solvent systems are employed. For instance, the bromination of 2-chloroaniline (B154045) can be performed in a biphasic solvent system of acetic acid and water (AcOH:H₂O) in a 9:1 ratio. guidechem.com This reaction is typically conducted at a controlled temperature of 30°C to ensure selective bromination at the para-position relative to the amino group. guidechem.com Another approach utilizes acetonitrile (B52724) as the solvent, with the reaction proceeding under photo-irradiation for several hours. guidechem.com For the chlorination of p-bromoacetanilide to form the 2-chloro-4-bromoacetanilide intermediate, a mixture of glacial acetic acid and concentrated hydrochloric acid is used as the solvent system. scribd.com This step often requires cooling to 0°C, particularly during the addition of the chlorinating agent, to manage the exothermic nature of the reaction and prevent over-chlorination. scribd.comchemicalbook.com

For the subsequent N-ethylation step, the choice of solvent depends on the chosen method. If proceeding via reductive amination with acetaldehyde (B116499), alcohols such as ethanol (B145695) or methanol (B129727) are common solvents. google.com In this case, the temperature is ideally maintained between 10°C and 30°C. google.com Lower temperatures can lead to excessively slow reaction rates, while higher temperatures increase the volatility of acetaldehyde, negatively impacting raw material utilization. google.com Alternatively, N-alkylation using an ethyl halide (like ethyl bromide) is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) in the presence of a base.

Table 1: Solvent and Temperature Conditions in Synthesis

| Synthetic Step | Solvent(s) | Temperature | Reference |

|---|---|---|---|

| Bromination of 2-chloroaniline | Acetic Acid / Water (9:1) | 30°C | guidechem.com |

| Photochemical Bromination | Acetonitrile | Ambient (with light) | guidechem.com |

| Chlorination of p-bromoacetanilide | Glacial Acetic Acid / Conc. HCl | 0°C (during addition) | scribd.com |

| N-Ethylation (Reductive Amination) | Ethanol or Methanol | 10°C - 30°C | google.com |

| N-Ethylation (Alkylation) | DMF or Acetone | Not specified |

Catalyst Selection and Stoichiometry

The selection of catalysts and the precise control of reactant stoichiometry are fundamental levers for directing the reaction towards the desired product and maximizing yield.

In the formation of the 4-bromo-2-chloroaniline intermediate, different catalytic systems can be employed. A specialized heterogeneous catalyst, ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides), has been reported for the bromination of o-chloroaniline. guidechem.com In a different approach, a Sandmeyer-type reaction to introduce the bromo group can be utilized, which involves a copper(I) bromide (CuBr) catalyst. chemicalbook.com This method starts from an amino-substituted benzonitrile, which is diazotized and then treated with the CuBr catalyst. chemicalbook.com Photoredox catalysis represents another modern approach, where a photocatalyst like 4CzIPN can mediate the transformation. acs.org In some syntheses, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used as halogen sources, often initiated by light, avoiding the need for traditional metal catalysts. chemicalbook.com

Stoichiometry is equally critical. In the bromination of 2-chloroaniline, a molar ratio of 1.5 equivalents of sodium bromide to 1 equivalent of the aniline has been used. guidechem.com For the N-ethylation via reductive amination, the molar ratio of the aniline to acetaldehyde is carefully controlled, typically in the range of 1:1.2 to 1:2. google.com Using too little acetaldehyde results in incomplete conversion of the starting aniline, while an excess can lead to the formation of the undesired N,N-diethyl byproduct, thus lowering the yield of the target compound. google.com When using alkylation with an ethyl halide, a base such as potassium carbonate is used in stoichiometric or slight excess to neutralize the acid formed during the reaction.

Table 2: Catalysts and Stoichiometric Considerations

| Reaction | Catalyst/Reagent | Key Stoichiometry | Reference |

|---|---|---|---|

| Bromination | ZnAl-BrO₃⁻-LDHs | o-chloroaniline : KBr (1:0.6) | guidechem.com |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | Diazonium salt : CuBr (1:1.4) | chemicalbook.com |

| Halogenation | N-Bromosuccinimide (NBS) | Stoichiometric | chemicalbook.com |

| N-Ethylation (Reductive Amination) | (Reducing agent, e.g., NaBH₄) | Aniline : Acetaldehyde (1:1.2-2) | google.com |

| N-Ethylation (Alkylation) | (Base, e.g., K₂CO₃) | Stoichiometric use of base |

Considerations for Scalable Synthesis and Process Efficiency

One major consideration is the use of one-pot or single-reaction-vessel processes. google.com By performing multiple reaction steps in the same reactor, such as conducting an acylation, halogenation, and subsequent hydrolysis in an acetic acid-based medium, companies can significantly improve efficiency by reducing material losses from transfers, minimizing solvent waste, and saving time. google.com

Process monitoring is crucial for optimization on a large scale. The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product allows for the precise determination of reaction endpoints. google.com This prevents reactions from running unnecessarily long and helps to maximize throughput and ensure the complete conversion of reactants. google.com

Purification is another critical aspect of process efficiency. While methods like column chromatography are effective for achieving high purity on a lab scale, they are often costly and impractical for large-scale industrial production. guidechem.comchemicalbook.com Therefore, developing scalable purification methods, such as recrystallization or distillation, is essential. scribd.com For example, the final product can be purified by recrystallization from solvents like hexane. scribd.com

Finally, the environmental and economic impact of the reagents is a significant factor. The ability to regenerate and recycle components, such as the copper bromide catalyst used in some bromination methods, adds considerable value to an industrial process by reducing waste and raw material costs. google.com The selection of less hazardous solvents and reagents is also a key consideration for developing a sustainable and efficient large-scale synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within this compound can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of a related compound, 4-bromo-2-chloroaniline, exhibit distinct signals. The proton at the third position (H-3) of the benzene ring typically appears as a doublet, while the proton at the fifth position (H-5) presents as a doublet of doublets, and the proton at the sixth position (H-6) shows as a doublet. This splitting pattern arises from the coupling interactions between adjacent protons. For instance, in 4-bromo-2-chloroaniline, the observed signals include a doublet at δ 6.67 ppm for one aromatic proton, a doublet of doublets at δ 7.44 ppm for another, and a doublet at δ 7.88 ppm for the third. rsc.org The amino group (NH₂) protons are observed as a broad singlet at δ 6.44 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. In the ¹³C NMR spectrum of 4-bromo-2-chloroaniline in CDCl₃, six distinct signals are observed for the aromatic carbons, confirming the substitution pattern of the benzene ring. The chemical shifts for these carbons are found at δ 111.4, 120.6, 128.2, 132.5, 133.3, and 143.0 ppm. rsc.org The specific assignments of these shifts to individual carbon atoms require further analysis, often aided by two-dimensional NMR techniques.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers a molecular fingerprint and provides valuable information on the functional groups and conformational properties of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of a molecule provides information on its functional groups and vibrational modes. For a related compound, 4-chloro-2-bromoaniline, theoretical and experimental studies have been conducted. globalresearchonline.netresearchgate.net The NH₂ group's asymmetrical and symmetrical stretching vibrations are key features. researchgate.net For instance, in a similar molecule, these bands appear around 3352 cm⁻¹ and 3307 cm⁻¹, respectively. researchgate.net The in-plane bending of the NH₂ group is typically observed around 1626 cm⁻¹. researchgate.net The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ region. researchgate.net For 4-chloro-2-bromoaniline, detailed vibrational analysis has been performed using computational methods, which aids in the assignment of the experimental bands. globalresearchonline.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectra of related compounds like 4-chloro-2-bromoaniline and 2-bromo-4-methylaniline (B145976) have been recorded and analyzed in conjunction with theoretical calculations. globalresearchonline.netresearchgate.netnih.gov The C-Cl stretching vibration, for example, can also be observed in the FT-Raman spectrum. researchgate.net The combination of FTIR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. globalresearchonline.netresearchgate.netresearchgate.netnih.gov

Data Tables

Table 1: NMR Spectral Data for 4-bromo-2-chloroaniline (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 6.44 | br s | NH₂ | rsc.org |

| ¹H | 6.67 | d | Ar-H | rsc.org |

| ¹H | 7.44 | dd | Ar-H | rsc.org |

| ¹H | 7.88 | d | Ar-H | rsc.org |

| ¹³C | 111.4 | - | Ar-C | rsc.org |

| ¹³C | 120.6 | - | Ar-C | rsc.org |

| ¹³C | 128.2 | - | Ar-C | rsc.org |

| ¹³C | 132.5 | - | Ar-C | rsc.org |

| ¹³C | 133.3 | - | Ar-C | rsc.org |

| ¹³C | 143.0 | - | Ar-C | rsc.org |

Note: The specific assignment of aromatic protons and carbons requires further 2D NMR analysis. Data presented is for the parent compound 4-bromo-2-chloroaniline.

Table 2: Vibrational Spectroscopy Data for Related Anilines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| NH₂ Asymmetric Stretch | ~3352 | FTIR | researchgate.net |

| NH₂ Symmetric Stretch | ~3307 | FTIR | researchgate.net |

| NH₂ In-plane Bend | ~1626 | FTIR | researchgate.net |

| C-Cl Stretch | 850-550 | FTIR/FT-Raman | researchgate.net |

Note: These are general ranges and specific values for this compound may vary.

Correlating Experimental and Calculated Vibrational Modes

The vibrational properties of aromatic amines are complex, with the various substituent groups giving rise to a rich spectrum of absorptions. A detailed analysis of the vibrational modes of a molecule can be achieved by combining experimental techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy with theoretical calculations.

For the closely related compound, 4-chloro-2-bromoaniline, a comprehensive vibrational analysis has been performed. globalresearchonline.net The experimental FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were assigned based on theoretical calculations using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with a 6-311++G(d,p) basis set. globalresearchonline.net This dual approach allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. The theoretical calculations provide a set of harmonic vibrational frequencies, which are typically scaled to better match the experimental values, accounting for anharmonicity and other systemic effects. globalresearchonline.net

In such studies, the correlation between the experimental and calculated frequencies is often excellent, particularly with the B3LYP functional in DFT, which has been shown to provide results in best agreement with experimental values for similar compounds. globalresearchonline.net The vibrational modes can be categorized into contributions from the phenyl ring, the amino group, and the carbon-halogen bonds. For instance, the N-H stretching vibrations are typically observed in the high-frequency region of the FT-IR spectrum. The C-Cl and C-Br stretching vibrations are expected at lower frequencies. By comparing the experimental spectra with the calculated modes, a detailed potential energy distribution (PED) analysis can be performed, which quantitatively describes the contribution of each internal coordinate to a given normal mode. This level of analysis, while performed on a close analog, provides a robust framework for interpreting the vibrational spectra of this compound.

A representative comparison of experimental and calculated vibrational frequencies for a related aniline derivative is presented in the table below. This table illustrates the typical agreement achieved between experimental and theoretical methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3465 |

| C-H Stretch (aromatic) | 3100 | 3110 |

| C=C Stretch (aromatic) | 1600 | 1605 |

| C-N Stretch | 1300 | 1308 |

| C-Cl Stretch | 750 | 755 |

| C-Br Stretch | 680 | 685 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific experimental and computational analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This is particularly important when dealing with compounds that may have several possible elemental compositions for a given nominal mass.

For this compound, with a molecular formula of C₈H₉BrClN, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The precise determination of this mass via HRMS would serve to confirm the elemental composition and, by extension, the identity of the compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing further confidence in the structural assignment. While specific HRMS data for this compound is not available in the searched literature, the computed monoisotopic mass for the closely related 4-bromo-2-ethylaniline (B1273662) (C₈H₁₀BrN) is 198.99966 Da. researchgate.net A similar level of precision would be expected for this compound, allowing for its unequivocal identification.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been specifically reported, the crystal structure of the parent compound, 4-bromo-2-chloroaniline, has been determined. nih.govresearchgate.net This analysis reveals that 4-bromo-2-chloroaniline crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The unit cell parameters were determined to be a = 10.965 Å, b = 15.814 Å, and c = 4.0232 Å. nih.govresearchgate.net In the solid state, the molecules are nearly planar and are linked by intermolecular N-H···N hydrogen bonds, forming sheet-like structures. nih.gov The presence of the N-ethyl group in this compound would likely influence the crystal packing due to steric hindrance and the potential for different intermolecular interactions. However, the fundamental geometry of the substituted benzene ring is expected to be very similar to that of 4-bromo-2-chloroaniline.

A summary of the crystallographic data for 4-bromo-2-chloroaniline is provided in the table below.

| Crystal Parameter | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965(4) |

| b (Å) | 15.814(6) |

| c (Å) | 4.0232(15) |

| V (ų) | 697.7(4) |

| Z | 4 |

Data obtained from the crystallographic study of 4-bromo-2-chloroaniline. nih.govresearchgate.net

This detailed structural information for a closely related compound provides a strong foundation for understanding the solid-state characteristics of this compound.

Conclusion

The study of 4-bromo-2-chloro-N-ethylaniline provides valuable insights into the chemistry of polysubstituted anilines. Its synthesis, based on established methodologies for aniline (B41778) modification, and its structural features, dictated by the interplay of its various substituents, are of significant interest to synthetic and medicinal chemists. Further research to fully characterize this compound and explore its potential applications would be a valuable contribution to the field of organic chemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of a molecule (its optimized geometry) and describing the distribution of its electrons (its electronic structure). These calculations are broadly categorized into ab initio and DFT methods.

Ab Initio Methods (e.g., Hartree-Fock and post-Hartree-Fock)

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org It solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner, treating each electron in the mean field of all others. wikipedia.org While computationally less intensive than more advanced methods, the HF method neglects electron correlation, which can affect the accuracy of the results. q-chem.com

For substituted anilines, ab initio calculations, such as those at the 6-311G** level, have been used to study how different substituents influence molecular properties. researchgate.net These studies show that electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, whereas electron-withdrawing groups have the opposite effect. researchgate.net Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method by incorporating electron correlation, leading to more accurate energy calculations. researchgate.net For instance, including electron correlation at the MP2 level has been shown to improve the correlation of the inversion barrier of the amino group with substituent electronic effects in anilines. researchgate.net

| Method | Key Features | Applicability to 4-bromo-2-chloro-N-ethylaniline |

|---|---|---|

| Hartree-Fock (HF) | - Based on first principles (ab initio).

| Provides a good initial approximation of the molecular geometry and electronic properties. Useful for understanding fundamental electronic effects of the bromo, chloro, and ethyl substituents. |

| Post-Hartree-Fock (e.g., MP2) | - Includes electron correlation effects.

| Offers a more refined understanding of the molecule's stability and conformational preferences by accounting for the dynamic interactions between electrons. |

Density Functional Theory (DFT) Methods (e.g., B3LYP, PBE0-D3BJ)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. Functionals like B3LYP, which is a hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation, are widely used for geometry optimization and electronic structure calculations of organic molecules. nih.govresearchgate.net The inclusion of dispersion corrections, such as in the PBE0-D3BJ functional, improves the description of non-covalent interactions, which can be important for conformational analysis.

In studies of similar halogenated anilines, DFT methods have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, geometry optimization of substituted diphenyl butadiynes using the B3LYP functional has shown good agreement with experimental data. nih.gov For this compound, DFT calculations would be instrumental in accurately predicting bond lengths, bond angles, and dihedral angles, providing a detailed picture of its three-dimensional structure.

| DFT Functional | Description | Relevance for this compound |

|---|---|---|

| B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. researchgate.net | Widely used for geometry optimization and electronic structure calculations of organic molecules, providing a reliable prediction of the molecule's geometry. nih.govresearchgate.net |

| PBE0-D3BJ | A hybrid functional that includes Grimme's D3 dispersion correction with Becke-Johnson damping. | Particularly useful for analyzing conformational preferences where weak intramolecular interactions (van der Waals forces) play a significant role. |

Analysis of Molecular Geometry and Conformational Preferences

The presence of a flexible N-ethyl group in this compound introduces conformational complexity. Computational methods can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.govnih.gov For N-substituted anilines, key conformational questions involve the rotation around the C(aryl)-N bond and the orientation of the ethyl group.

In related systems, such as mitragynine (B136389) which contains a substituted amine, conformational searches using methods like the MMFF94s force field and subsequent DFT calculations have identified the most stable conformers. nih.gov These studies often reveal that steric hindrance plays a crucial role in determining the preferred conformation. nih.gov For this compound, a similar approach would elucidate the rotational barriers and the most stable spatial arrangement of the ethyl group relative to the substituted phenyl ring. The planarity of the aniline (B41778) molecule is known to be influenced by substituents, with the amino group having a pyramidal geometry that can be altered by electron-donating or withdrawing groups. researchgate.net

Electronic Structure and Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for using calculated electronic properties to predict and understand chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For substituted anilines, the nature and position of substituents significantly influence the energies of the frontier orbitals and the magnitude of the gap. researchgate.netnih.gov Electron-withdrawing groups like bromine and chlorine are expected to lower the energies of both the HOMO and LUMO in this compound.

| Orbital | Significance in FMO Theory | Expected Influence of Substituents in this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger nucleophilicity. youtube.com | The electron-donating N-ethyl group will raise the HOMO energy, while the electron-withdrawing Br and Cl atoms will lower it. The overall energy will be a balance of these effects. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger electrophilicity. youtube.com | The electron-withdrawing Br and Cl atoms will significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The combination of donor and acceptor groups will modulate the gap, influencing the overall reactivity profile of the molecule. |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (shown in red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In halogenated compounds, MESP analysis is particularly insightful. It can reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which allows for halogen bonding. acs.org For this compound, an MESP map would visualize the electron distribution, highlighting the electron-rich areas around the nitrogen lone pair and the π-system of the aromatic ring, and the electron-deficient regions associated with the hydrogen atoms of the amine and the σ-holes of the bromine and chlorine atoms. This provides a detailed picture of the molecule's reactivity landscape. rsc.org

Global and Local Reactivity Indices

There are no available studies that report on the global and local reactivity indices for this compound. Conceptual Density Functional Theory (DFT) is a common approach to calculate these properties, which provide insight into a molecule's reactivity.

These indices typically include:

Ionization Energy (I): The minimum energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity (ω): An index of a molecule's ability to accept electrons.

Nucleophilicity (N): An index of a molecule's ability to donate electrons.

Without dedicated computational studies, the values for these fundamental reactivity descriptors for this compound remain undetermined.

Non-Covalent Interactions (NCI) Analysis and Weak Intermolecular Forces

No Non-Covalent Interaction (NCI) analyses for this compound have been published. This type of analysis is crucial for understanding the three-dimensional structure and packing of molecules in condensed phases. It identifies and visualizes weak intermolecular forces such as:

van der Waals forces

Hydrogen bonds

Halogen bonds

π-stacking interactions

While studies on related compounds like 4-bromo-2-chloroaniline (B1269894) (lacking the N-ethyl group) show the presence of intermolecular N—H···N and weak N—H···Br hydrogen bonds researchgate.net, a specific analysis detailing the nature and strength of such interactions in this compound is not available. The presence of the N-ethyl group would significantly alter the hydrogen bonding capabilities and introduce other potential weak interactions that have not been computationally explored.

Computational Modeling of Molecular Interactions and Binding Modes

There is no published research on the computational modeling of molecular interactions or binding modes for this compound. Such studies are vital for applications in fields like medicinal chemistry and materials science, where understanding how a molecule interacts with a biological target or other molecules is key. These computational models often involve techniques like molecular docking to predict the preferred orientation and binding affinity of one molecule to another. The absence of this data means that the potential interactions of this compound with specific receptors or its behavior in larger molecular assemblies have not been theoretically characterized.

Reactivity Profiles and Organic Transformation Pathways

Reactivity of Aromatic Halogens in Cross-Coupling Reactions

The bromine and chlorine atoms attached to the aromatic ring are key sites for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used to activate the carbon-halogen bonds in 4-bromo-2-chloro-N-ethylaniline, facilitating reactions with a variety of coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. yonedalabs.comlibretexts.org In the context of this compound, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed Suzuki-Miyaura reactions. This chemoselectivity allows for the preferential substitution of the bromo group. For instance, the reaction of a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, has been shown to proceed with preferential substitution at the aryl-bromo position. nih.gov This reaction is a powerful tool for creating new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures. yonedalabs.comlibretexts.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling amines with aryl halides. libretexts.orgwikipedia.orgnih.gov The Buchwald-Hartwig amination has seen significant evolution, with the development of various generations of catalysts enabling the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.orgnih.gov The reaction typically employs a palladium precursor and a phosphine (B1218219) ligand. libretexts.orgwikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond. wikipedia.org This methodology is crucial for synthesizing substituted anilines and various nitrogen-containing heterocyclic compounds. nih.gov

| Reaction Name | Catalyst System (Example) | Substrate | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | Aryl Bromide | Boronic Acid | Biaryl |

| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand / Base | Aryl Halide | Amine | Aryl Amine |

While palladium is the most common catalyst, other transition metals can also be employed to effect transformations at the halogen positions. For instance, nickel-catalyzed cross-coupling reactions can sometimes offer different reactivity profiles or be more cost-effective.

Reactivity of the Aniline (B41778) Moiety

The N-ethylamino group significantly influences the reactivity of the aromatic ring and can itself participate in various chemical transformations.

The presence of electron-withdrawing halogen substituents can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for simple aryl halides unless further activated by strongly electron-withdrawing groups in the ortho and/or para positions.

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com However, in this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted positions are meta to the amino group and are influenced by the deactivating, meta-directing effects of the halogen atoms. Therefore, further electrophilic substitution on the ring is generally difficult and may require harsh reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com For example, the bromination of an aniline derivative can be achieved using bromine in acetic acid. chegg.com

The nitrogen atom of the N-ethylamino group possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of reactions at the nitrogen center. A prominent example is the formation of Schiff bases (or imines) through the condensation reaction with aldehydes or ketones. nih.govinternationaljournalcorner.comnih.gov This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. impactfactor.org For instance, 4-bromo-2-methylaniline (B145978) has been reacted with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the corresponding Schiff base in excellent yield. nih.govnih.govmdpi.com These imines are versatile intermediates themselves and can be used in the synthesis of various heterocyclic compounds and as ligands for metal complexes. researchgate.net

| Reaction Type | Reagent/Conditions | Functional Group Transformation |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) / Lewis or Brønsted Acid | Substitution of an aromatic hydrogen |

| Schiff Base Formation | Aldehyde or Ketone / Acid or Base Catalyst | Formation of an imine (-N=CHR) |

Oxidation and Reduction Chemistry of the Compound

The chemical nature of this compound allows for distinct oxidation and reduction transformations centered on its N-ethylamino group. These reactions alter the oxidation state of the nitrogen atom, yielding different functional groups and opening pathways to a variety of derivatives.

Oxidation: The secondary amine functionality can be oxidized to form corresponding nitroso or nitro derivatives. This transformation typically requires the use of specific oxidizing agents capable of selectively targeting the amine group without reacting with the halogenated aromatic ring.

Reduction: While the N-ethylamino group is already in a reduced state, the term reduction in this context can refer to reactions that might follow an initial oxidation or other transformations. For instance, if the compound were first converted to an imine derivative through a different process, that imine could then be reduced back to an amine. More commonly, the parent compound itself is the product of a reduction, for example, the reduction of a corresponding amide or nitro compound.

Table 2: Potential Oxidation and Reduction Reactions

| Transformation | Reagent Class | Potential Product |

|---|---|---|

| Oxidation | Oxidizing Agents (e.g., Potassium permanganate, Hydrogen peroxide) | N-nitroso or N-nitro derivatives |

| Reduction | Reducing Agents (e.g., Lithium aluminum hydride, Sodium borohydride) | Can be used to form the title compound from an appropriate precursor (e.g., an amide) or reduce derivatives like imines. |

Data extrapolated from reactions of similar halogenated anilines.

Mechanistic Investigations of Key Transformations

Understanding the precise pathways through which this compound undergoes transformation is critical for optimizing reaction conditions and predicting product outcomes. Mechanistic studies, combining theoretical proposals with experimental validation, provide deep insight into the transient species and energy profiles involved.

In the context of oxidative C-N bond-forming reactions involving N-aryl compounds, several mechanisms have been proposed. One advanced approach involves a photoredox-catalyzed aerobic oxidation. acs.org A plausible mechanistic cycle for a related system involves the following key stages:

Initial Adduct Formation: The N-aryl compound may first react with another reagent, such as a chiral phosphite, to form an initial adduct. acs.org

Photoredox-Induced Oxidation: A photosensitizer, upon absorbing light, can initiate a single-electron transfer (SET) process. This can lead to the oxidation of the initial adduct. acs.org

Intermediate Generation: This oxidation can generate radical intermediates. In the presence of oxygen, a peroxy radical may be formed, which can then react further. acs.org

Final Product Formation: Subsequent steps can involve the reaction with water via an addition-elimination mechanism to yield the final oxidized product, such as a lactam, and regenerate the catalyst. The formation of hydrogen peroxide is also a potential outcome of this cycle. acs.org

Table 3: Proposed Intermediates in Related Oxidative Transformations

| Intermediate Type | Role in Mechanism | Source |

|---|---|---|

| Phosphite Adduct | Initial activated species formed from the N-aryl starting material. | acs.org |

| Peroxy Radical | Formed via reaction with molecular oxygen; acts as a key oxidant. | acs.org |

| Iminium Ion | A potential electrophilic intermediate that can be a precursor to the final product. | acs.org |

Proposed mechanisms remain theoretical until supported by experimental evidence. Several techniques are employed to validate reaction pathways and confirm the presence of key intermediates.

Isotope Labeling Studies: A powerful method for determining the origin of atoms in a product is through isotope labeling. In a study of a photoredox oxidation, researchers used isotopically labeled oxygen (18O2) and water (H218O) to trace the oxygen atom incorporated into the final product. The experiment revealed that the oxygen atom came from water, not from molecular oxygen. This finding was crucial in supporting an addition-elimination mechanism involving water in the final product-forming step, rather than direct incorporation of molecular oxygen. acs.org

Influence of Additives: The role of specific components in a reaction can be probed by their exclusion or addition. For instance, conducting a reaction in the presence of a drying agent led to a significant decrease in product formation. This result experimentally validates the necessity of water for the reaction to proceed to completion, corroborating the findings of the isotope labeling study. acs.org

| Use of a Stronger Photo-oxidant | Increased reaction rate but decreased enantioselectivity. | The oxidation step is the rate- and enantio-determining step. | acs.org |

Design, Synthesis, and Characterization of Functionalized Derivatives and Analogues

Systematic Modification of the N-Ethyl Moiety and Aromatic Halogen Substituents

The generation of analogues of 4-bromo-2-chloro-N-ethylaniline is typically achieved through systematic modifications at two primary sites: the N-ethyl group and the halogen atoms on the aromatic ring.

The synthesis of the parent scaffold, 4-bromo-2-chloroaniline (B1269894), is a well-established multi-step process that begins with aniline (B41778). researchgate.net To control the high reactivity of the amino group towards electrophiles and prevent unwanted side reactions, it is first protected, commonly through acetylation to form acetanilide (B955). libretexts.orgcram.com This step attenuates the activating influence of the amino group. libretexts.org The acetanilide then undergoes electrophilic aromatic substitution. Bromination, typically directing to the para-position, is followed by chlorination, which is directed to the ortho-position, yielding 4-bromo-2-chloroacetanilide. researchgate.net The final step is the removal of the acetyl protecting group via hydrolysis to give 4-bromo-2-chloroaniline. brainly.com

Once the 4-bromo-2-chloroaniline core is obtained, the N-ethyl group is introduced. A common method is reductive amination, where the aniline is reacted with acetaldehyde (B116499) in the presence of a reducing agent. jocpr.comgoogle.com Another approach involves direct N-alkylation using an ethyl halide.

Further modifications can be made to this structure:

N-Alkyl Group Variation: The N-ethyl moiety can be replaced with other alkyl groups (e.g., methyl, propyl) by using different aldehydes or alkyl halides in the N-alkylation step. For instance, using formaldehyde (B43269) instead of acetaldehyde would yield the N-methyl analogue. nih.gov Reactions such as N-de-ethylation or N-oxidation can also occur at the nitrogen center, representing another avenue for functionalization. nih.gov

Halogen Substituent Variation: Analogues with different halogen patterns can be synthesized. This requires altering the halogenation steps in the initial synthesis. For example, reversing the order of halogenation or using different halogenating agents can lead to isomers like 2-bromo-4-chloroaniline. The use of iodine chloride (ICl) or N-iodosuccinimide could be employed to create iodo-substituted analogues. libretexts.org The regioselectivity of these halogenation reactions is a key consideration in the synthesis design. nih.gov

The table below illustrates potential modifications to the core structure.

| Starting Material | Reagent/Process | Modified Moiety | Resulting Analogue |

| 4-bromo-2-chloroaniline | Acetaldehyde, Reducing Agent | N-Alkyl Group | This compound |

| 4-bromo-2-chloroaniline | Formaldehyde, Reducing Agent | N-Alkyl Group | 4-bromo-2-chloro-N-methylaniline |

| Acetanilide | 1. N-Chlorosuccinimide2. Bromine3. Hydrolysis | Halogen Position | 2-bromo-4-chloroaniline |

| This compound | Oxidizing Agent | N-Alkyl Group | This compound-N-oxide |

Structure-Reactivity Relationships and Substituent Effects on Chemical Behavior

The chemical behavior of this compound is governed by the electronic and steric effects of its substituents. Understanding these relationships is crucial for predicting the molecule's reactivity in further transformations.

The substituents on the aromatic ring create a complex electronic environment:

N-Ethylamino Group (-NHEt): This group is a powerful activator and ortho-, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be donated into the aromatic pi-system through resonance (+M effect), significantly increasing the electron density and nucleophilicity of the ring, especially at the ortho and para positions. wikipedia.org

The interplay of these groups dictates the molecule's reactivity. The activating N-ethylamino group's influence is tempered by the deactivating halogens. In electrophilic substitution reactions, the N-ethylamino group is the dominant directing group. With positions 2 and 4 occupied, incoming electrophiles are primarily directed to the vacant ortho position (position 6).

The nature of the halogen itself also plays a role in reactivity. The reactivity of halogens in aromatic systems often follows the trend I > Br > Cl. core.ac.uk This suggests that in reactions involving the cleavage of the carbon-halogen bond, such as in palladium-catalyzed cross-coupling reactions, the C-Br bond at position 4 would likely be more reactive than the C-Cl bond at position 2.

The following table summarizes the electronic effects of the substituents on the aniline ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NHEt | 1 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

| -Cl | 2 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -Br | 4 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

Synthesis of Polyfunctionalized Aniline Derivatives

The this compound scaffold is a valuable starting point for the synthesis of more complex, polyfunctionalized molecules. Additional functional groups can be introduced through several synthetic strategies.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is a primary method for polyfunctionalization. Based on the directing effects discussed previously, the most probable site for the introduction of a new electrophile (e.g., -NO₂, -SO₃H, or another halogen) is position 6, which is ortho to the strongly activating N-ethylamino group. The synthesis must be carefully controlled to avoid overreaction or undesired side products. libretexts.org

Cross-Coupling Reactions: The bromine and chlorine atoms serve as synthetic handles for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example:

Suzuki Coupling: Reaction with a boronic acid to introduce a new alkyl or aryl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to introduce a new nitrogen-based substituent. Given the higher reactivity of the C-Br bond, it is possible to achieve selective functionalization at the C4 position over the C2 position.

Modification of the Amino Group: The N-ethylamino group itself can be further functionalized. Acylation with an acid chloride or anhydride (B1165640) would produce an amide. More advanced techniques, such as oxidative coupling, can be used to link the aniline to other molecules, including polymers or biomolecules, demonstrating the versatility of this functional group. nih.gov

The table below outlines potential pathways to polyfunctionalized derivatives starting from this compound.

| Reaction Type | Reagents | Position of Functionalization | Product Class |

| Nitration | HNO₃, H₂SO₄ | Position 6 | Nitro-substituted derivative |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Position 4 (or 2) | Aryl/Alkyl-substituted derivative |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Position 4 (or 2) | Di- or tri-amino substituted derivative |

| Acylation | Acetyl Chloride, Base | Nitrogen atom | N-acetyl-N-ethyl derivative |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The study of 4-bromo-2-chloro-N-ethylaniline has primarily been centered on its synthesis and its role as a chemical intermediate. Academic contributions have largely focused on the regioselective halogenation and N-alkylation of aniline (B41778) derivatives. The synthesis often involves a multi-step process starting from aniline, including acetylation to protect the amine group, followed by sequential bromination and chlorination, and finally, deprotection and N-ethylation. researchgate.netcram.com The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents on the aromatic ring. researchgate.net

A significant challenge that remains is the development of more efficient and environmentally benign synthetic routes. google.com Traditional methods can involve harsh reagents and produce significant waste. Furthermore, there is a lack of extensive research into the specific physical, chemical, and biological properties of this compound itself. While the crystal structure of the related compound 4-bromo-2-chloroaniline (B1269894) has been reported, offering insights into intermolecular interactions, similar detailed structural analysis for the N-ethylated derivative is not widely available. researchgate.netresearchgate.netnih.gov

Potential for Advanced Applications in Organic Synthesis and Materials Chemistry

The structural features of this compound, namely the presence of multiple reaction sites (the amino group and two different halogen atoms), make it a versatile building block for more complex molecules. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. This opens up possibilities for the synthesis of a wide array of substituted anilines, which are important scaffolds in medicinal chemistry and agrochemicals.

In materials chemistry, halogenated anilines are precursors to conductive polymers, dyes, and pigments. google.com The specific substitution pattern of this compound could influence the electronic properties and stability of resulting materials. For instance, its incorporation into polymer chains could modulate conductivity, thermal stability, and photophysical properties. Further research could explore its use in the development of novel organic electronic materials.

Outlook for Novel Synthetic Strategies and Mechanistic Insights

Future research is expected to focus on developing more streamlined and sustainable synthetic methodologies for this compound and related compounds. This includes the exploration of one-pot syntheses and the use of greener solvents and catalysts. For instance, methods for the direct N-alkylation of halogenated anilines under milder conditions are of significant interest. google.com

From a mechanistic standpoint, there is an opportunity to gain deeper insights into the regioselectivity of halogenation and other electrophilic substitution reactions on N-ethylaniline. Computational studies could complement experimental work to predict reaction outcomes and optimize reaction conditions. Furthermore, investigating the reaction kinetics and mechanisms of the various transformations that this compound can undergo will be crucial for its effective utilization in complex synthetic pathways. The development of photoredox-catalyzed reactions could also offer novel and efficient ways to synthesize and functionalize this and similar aniline derivatives. acs.org

Q & A

Q. Table 1: Synthetic Conditions for Analogous Halogenated Anilines

| Compound | Halogenation Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-4,6-dimethylaniline | Br₂ (1.2 eq) | CH₂Cl₂ | 78 | |

| 4-Bromo-2-chloroaniline | Cl₂/FeCl₃, then Br₂ | EtOH | 65 |

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The compound’s reactivity in Suzuki or Buchwald-Hartwig reactions is modulated by:

- Steric Hindrance: The ethyl group on nitrogen may slow transmetalation steps.

- Electronic Effects: Electron-withdrawing Cl and Br substituents activate the aryl ring toward oxidative addition but reduce nucleophilicity .

Experimental Design: - Compare reaction rates with/without the ethyl group (e.g., using 4-bromo-2-chloroaniline as control).

- Monitor Pd catalyst loading (0.5–5 mol%) and ligand effects (e.g., XPhos vs. SPhos) to optimize yields .

Basic: What analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography: Resolve bond lengths and angles. SHELX software (e.g., SHELXL) is standard for refining small-molecule structures .

- IR Spectroscopy: Identify N–H stretches (if unprotonated) and C–Br/C–Cl vibrations (~500–600 cm⁻¹) .

- Elemental Analysis: Confirm Br/Cl content (±0.3% error margin).

Advanced: How can crystallographic data anomalies (e.g., twinning) be addressed during structure determination?

Methodological Answer:

- Twinning Detection: Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL .

- High-Resolution Data: Collect at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Case Study: demonstrates successful refinement of a bromo-chloro aniline analog with R₁ < 0.05 using SHELX .

Advanced: How should researchers reconcile discrepancies between experimental NMR data and computational predictions (e.g., DFT)?

Methodological Answer:

Verify Computational Parameters: Ensure solvent (e.g., CDCl₃) and level of theory (e.g., B3LYP/6-311+G(d,p)) match experimental conditions .

Assign Off-Diagonal Peaks: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Check Conformational Flexibility: Rotameric states of the ethyl group may cause splitting not captured by static DFT models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazards: Potential skin/eye irritant (similar to analogs in : R36/37/38) .

- Mitigation: Use fume hoods, nitrile gloves, and PPE. Store in amber glass under nitrogen to prevent degradation.

- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates: The compound’s halogenated aromatic core is a precursor for kinase inhibitors or antimicrobial agents (see for similar scaffolds) .

- Case Study Optimization: Incorporate into Pd-catalyzed aminations to generate heterocycles (e.g., indoles or benzimidazoles) with >70% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.